molecular formula C24H25FN4O2 B2721442 N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251573-41-7

N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2721442
CAS No.: 1251573-41-7
M. Wt: 420.488
InChI Key: GBKSLCFSTGZNQO-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a phenoxypyrimidine moiety, and a fluorophenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diamines or 1,5-diketones, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of coupling agents like EDCI or DCC.

    Attachment of the Phenoxypyrimidine Moiety: The phenoxypyrimidine group can be attached through a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with a phenol derivative.

    Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxypyrimidine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the carboxamide group or the aromatic rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including the presence of catalysts like Lewis acids or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: As a probe for studying biological pathways and interactions, given its potential bioactivity.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[1-(4-methylphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

    N-[1-(4-bromophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide may confer unique properties, such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to certain biological targets compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-17(18-7-9-20(25)10-8-18)28-24(30)19-11-13-29(14-12-19)22-15-23(27-16-26-22)31-21-5-3-2-4-6-21/h2-10,15-17,19H,11-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKSLCFSTGZNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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